molecular formula C19H15F3N2O5 B2858369 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 955241-31-3

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2858369
CAS No.: 955241-31-3
M. Wt: 408.333
InChI Key: GNFZOQTXYDWBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a benzodioxole group, an oxazolidinone group, and a trifluoromethylated benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The benzodioxole group is a fused ring system that is often found in natural products and drugs. The oxazolidinone group is a type of heterocyclic compound that is a common motif in antibiotics. The trifluoromethylated benzamide group is a common motif in many pharmaceuticals .

Scientific Research Applications

Antidiabetic Agents

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide derivatives have been studied for their antihyperglycemic properties, indicating their potential as antidiabetic agents. A structure-activity relationship study of these compounds led to the identification of promising candidates for treating diabetes mellitus (Nomura et al., 1999).

Anti-Inflammatory and Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential therapeutic application (Küçükgüzel et al., 2013).

Antiarhythmic Activity

The compound's derivatives have also been prepared and evaluated for oral antiarrhythmic activity, with certain compounds showing significant potency and being selected for clinical trials as antiarrhythmics (Banitt et al., 1977).

Stearoyl-CoA Desaturase-1 Inhibitors

Continuing investigations into the structure-activity relationships of this compound derivatives have led to the identification of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in lipid metabolism. These compounds demonstrated significant in vitro and in vivo efficacy, indicating their potential in treating metabolic disorders (Uto et al., 2009).

PARP Inhibitors for Cancer Treatment

Some derivatives have been developed as potent PARP inhibitors with excellent enzyme and cellular potency, leading to the identification of clinical candidates for cancer treatment. These compounds have shown promising results in preclinical models, suggesting their potential in cancer therapy (Penning et al., 2009).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. It could potentially be a lead compound for the development of new drugs .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c20-19(21,22)14-4-2-1-3-13(14)17(25)23-8-12-9-24(18(26)29-12)11-5-6-15-16(7-11)28-10-27-15/h1-7,12H,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFZOQTXYDWBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.